9-(Hydroxymethyl)acridine-10(1h)-carboxamide 9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Brand Name: Vulcanchem
CAS No.: 68011-71-2
VCID: VC20801569
InChI: InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)
SMILES: C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

CAS No.: 68011-71-2

Cat. No.: VC20801569

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

9-(Hydroxymethyl)acridine-10(1h)-carboxamide - 68011-71-2

Specification

CAS No. 68011-71-2
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name 9-(hydroxymethyl)-1H-acridine-10-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)
Standard InChI Key LAUDUHYRZXCAJM-UHFFFAOYSA-N
SMILES C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO
Canonical SMILES C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO

Introduction

Structural Characteristics and Related Compounds

Structural Features

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Based on structural analogues like 9(10H)-acridone carboxamide, certain physicochemical properties of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide can be inferred. The related compound 9(10H)-acridone carboxamide demonstrates specific physical properties that may provide insight into the characteristics of the target compound.

Table 1: Comparative Physicochemical Properties of Related Acridine Derivatives

Property9(10H)-acridone carboxamidePredicted for 9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Molecular FormulaC₁₄H₁₀N₂O₂C₁₅H₁₂N₂O₂ (predicted)
Molecular Weight238.24100 g/molApproximately 252 g/mol (predicted)
Density1.343 g/cm³Similar density expected
Boiling Point431.4°C at 760 mmHgPotentially higher due to hydroxyl group
Flash Point214.7°CLikely similar range
LogP2.66440Potentially lower due to hydroxyl group increasing polarity
PSA76.94000Potentially higher due to hydroxyl group

The addition of a hydroxymethyl group at the 9-position would likely increase the compound's hydrophilicity compared to 9(10H)-acridone carboxamide, potentially enhancing its solubility in polar solvents while decreasing its lipophilicity .

Chemical Reactivity

The hydroxymethyl group at the 9-position of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide introduces a reactive site that can participate in various chemical transformations. This functional group can undergo oxidation, esterification, and other reactions typical of primary alcohols, potentially allowing for further derivatization and expanding its application potential in medicinal chemistry.

Metabolism and Biotransformation

Predicted Metabolic Pathways

Based on studies of related acridine derivatives, 9-(Hydroxymethyl)acridine-10(1h)-carboxamide would likely undergo specific metabolic transformations in biological systems. For example, N-[2'-(dimethylamino)ethyl]acridine-4-carboxamide (acridine carboxamide) is efficiently oxidized by rat and mouse hepatic cytosolic fractions, forming 9(10H)-acridone carboxamide . This oxidation is catalyzed by aldehyde oxidase (EC 1.2.3.1), as evidenced by inhibition studies with menadione and amsacrine .

The hydroxymethyl group in 9-(Hydroxymethyl)acridine-10(1h)-carboxamide would potentially undergo oxidation to form aldehyde or carboxylic acid metabolites, while the carboxamide group might be subject to hydrolysis to form carboxylic acid derivatives. These metabolic transformations could significantly affect the compound's pharmacokinetic profile and biological activity.

Structure-Activity Relationships

Studies on acridine carboxamide analogues have revealed that modifications to the side chain can significantly impact metabolic fate. Several acridine carboxamide derivatives with altered side chains (N-oxide, N-monomethyl, and amino-derivatives) are metabolized to equivalent acridone products, while 7-hydroxylated and 4-carboxylic acid acridine derivatives resist similar metabolism . This suggests that the hydroxymethyl group in 9-(Hydroxymethyl)acridine-10(1h)-carboxamide might influence both its metabolic stability and transformation patterns.

Synthetic Approaches and Chemical Modifications

Structure Optimization Strategies

The development of optimized acridine derivatives often involves systematic modification of substituents to enhance desired properties while minimizing adverse effects. The hydroxymethyl group at the 9-position of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide presents an opportunity for further derivatization, potentially leading to compounds with improved pharmacological profiles.

Possible modification strategies include:

  • Esterification of the hydroxyl group to improve lipophilicity and membrane permeability

  • Conjugation with targeting moieties to enhance selectivity for specific tissues

  • Incorporation into prodrug systems for controlled release applications

Research Applications and Future Perspectives

Research Challenges and Opportunities

Several research challenges and opportunities exist for further investigation of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide:

  • Comprehensive physicochemical characterization to establish its basic properties

  • Evaluation of its interaction with biological macromolecules, particularly DNA and proteins

  • Assessment of cytotoxicity against various cancer cell lines

  • Investigation of structure-activity relationships through systematic modification of the compound

  • Development of efficient synthetic routes for preparation and scale-up

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